N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide: is a complex organic compound that features both a benzo[d]thiazole and a benzo[b]thiophene moiety. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[d]thiazole derivatives with benzo[b]thiophene-2-carboxylic acid derivatives under specific conditions. For instance, the reaction might involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods might include the use of automated synthesizers and continuous flow reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the carboxamide moiety.
Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts, boronic acids, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while coupling reactions can introduce various substituents onto the aromatic rings .
Scientific Research Applications
N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, altering their function and leading to biological effects such as inhibition of enzyme activity or induction of apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and the cellular context .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Known for their antimicrobial and anticancer activities.
Benzo[b]thiophene derivatives: Used in organic electronics and as pharmaceutical intermediates.
Uniqueness
N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide is unique due to its combined structural features, which confer distinct electronic properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S2/c20-16(18-10-1-3-14-12(7-10)17-8-23-14)15-6-9-5-11(19(21)22)2-4-13(9)24-15/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGRZDCMMLKNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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